Lrrk2/nuak1/tyk2-IN-1
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Overview
Description
Lrrk2/nuak1/tyk2-IN-1 is a compound known for its inhibitory activity against leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and tyrosine-protein kinase 2 (TYK2). This compound has shown potential in the treatment of autoimmune diseases due to its ability to inhibit these kinases with high potency .
Preparation Methods
The synthesis of Lrrk2/nuak1/tyk2-IN-1 involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
Lrrk2/nuak1/tyk2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lrrk2/nuak1/tyk2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology studies to investigate the roles of LRRK2, NUAK1, and TYK2 in various cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of autoimmune diseases and neurodegenerative disorders like Parkinson’s disease.
Industry: Utilized in the development of new drugs and in the optimization of industrial processes involving kinase inhibitors
Mechanism of Action
Lrrk2/nuak1/tyk2-IN-1 exerts its effects by inhibiting the kinase activities of LRRK2, NUAK1, and TYK2. The compound binds to the active sites of these kinases, preventing their phosphorylation activities. This inhibition disrupts various signaling pathways involved in cellular processes such as autophagy, mitochondrial homeostasis, and immune responses. The molecular targets and pathways involved include the LRRK2-mediated phosphorylation of Rab proteins and the TYK2-mediated JAK-STAT signaling pathway .
Comparison with Similar Compounds
Lrrk2/nuak1/tyk2-IN-1 is unique in its ability to inhibit multiple kinases with high potency. Similar compounds include:
LRRK2-IN-1: A selective inhibitor of LRRK2 with moderate selectivity for other kinases.
GNE-7915: Another LRRK2 inhibitor with a different binding mode.
Rebastinib, Ponatinib, and GZD-824: Type II kinase inhibitors that target LRRK2 in its inactive conformation.
These compounds differ in their selectivity, binding modes, and potential therapeutic applications, highlighting the uniqueness of this compound in targeting multiple kinases simultaneously .
Properties
Molecular Formula |
C20H11F3N6 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
5-(2,6-difluorophenyl)-9-fluoro-8-pyridazin-4-yl-1,4-dihydropyrazolo[4,3-d][1,3]benzodiazepine |
InChI |
InChI=1S/C20H11F3N6/c21-13-2-1-3-14(22)18(13)20-27-16-7-11(10-4-5-24-25-8-10)15(23)6-12(16)19-17(28-20)9-26-29-19/h1-9H,(H,26,29)(H,27,28) |
InChI Key |
VMEVFMJJHNJSPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC3=C(C=C(C(=C3)C4=CN=NC=C4)F)C5=C(N2)C=NN5)F |
Origin of Product |
United States |
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